3-Azidopropane-1-sulfonyl chloride

Bioconjugation Linker chemistry Spacer optimization

Generic azidoalkyl sulfonyl chlorides fail due to spacer-length-dependent conjugation yields. 3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4) uniquely resolves this with an optimal C3 propyl spacer. - Delivers >95% overall conversion in sequential CuAAC/sulfo-click dual-labeling, eliminating intermediate purification and cutting synthesis time by ~50%. - Achieves 75-85% CuAAC yields under mild conditions, surpassing longer-chain analogs (60-70%). - Preserves >90% native protein activity in site-selective C-terminal modifications under aqueous, metal-free conditions.

Molecular Formula C3H6ClN3O2S
Molecular Weight 183.62 g/mol
CAS No. 1034192-11-4
Cat. No. B1523988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Azidopropane-1-sulfonyl chloride
CAS1034192-11-4
Molecular FormulaC3H6ClN3O2S
Molecular Weight183.62 g/mol
Structural Identifiers
SMILESC(CN=[N+]=[N-])CS(=O)(=O)Cl
InChIInChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2
InChIKeyFVRXLSOOPLSSNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Azidopropane-1-sulfonyl chloride CAS 1034192-11-4: Bifunctional Sulfonyl Chloride-Azide Linker for Click Chemistry and Bioconjugation


3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4) is a bifunctional organic building block containing both a reactive sulfonyl chloride (-SO₂Cl) electrophile and an aliphatic azide (-N₃) group separated by a three-carbon propyl spacer. This molecule enables two distinct, sequential reactivity modes: (1) nucleophilic substitution at the sulfonyl chloride to form sulfonamide or sulfonate linkages, followed by (2) copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) via the terminal azide [1]. The compound is primarily employed as a heterobifunctional linker in bioconjugation, chemical biology probe synthesis, and medicinal chemistry for constructing N-acylsulfonamide linkages via the sulfo-click reaction with thioacids [2].

Why 3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4) Cannot Be Substituted by Generic Azidoalkyl Sulfonyl Chlorides


Generic substitution among azidoalkyl sulfonyl chlorides fails because the alkyl spacer length between the sulfonyl chloride and azide moieties directly governs linker flexibility, conjugation yield, and downstream functional performance. For example, extending the spacer from a three-carbon propyl chain (3-azidopropane-1-sulfonyl chloride) to a seven-carbon heptyl chain (7-azidoheptane-1-sulfonyl chloride) alters hydrophobicity, steric accessibility, and solubility profiles, which are critical parameters in bioconjugation efficiency and biomolecular stability [1]. In sulfo-click amidations, the reactivity and yield of N-acylsulfonamide formation are sensitive to both the steric and electronic environment of the sulfonyl azide precursor; alkyl chain length and conformation influence the proximity of the reacting partners and the rate of dinitrogen extrusion [2]. Consequently, procurement decisions must be guided by spacer-specific performance data rather than class-level assumptions.

3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4): Quantitative Evidence for Spacer-Length Selection and Reaction Efficiency


Spacer-Length Impact on Conformational Flexibility: 3-Carbon Propyl vs. 7-Carbon Heptyl Sulfonyl Chloride Azides

The three-carbon propyl spacer of 3-azidopropane-1-sulfonyl chloride provides a molecular length of approximately 5.2 Å (calculated from sulfur to terminal azide nitrogen), compared to approximately 10.8 Å for the seven-carbon heptyl analog (7-azidoheptane-1-sulfonyl chloride). This shorter spacer restricts conformational degrees of freedom (estimated 9 rotatable bonds for propyl vs. 17 for heptyl), which can reduce entropic penalties upon conjugation to biomolecular targets and minimize linker-induced aggregation in aqueous buffer systems [1]. The difference in extended molecular length (Δ ≈ 5.6 Å) directly influences the distance between conjugated moieties, a parameter critical for maintaining native protein structure and function in bioconjugation applications.

Bioconjugation Linker chemistry Spacer optimization

Sulfo-Click Reaction Orthogonality: Dual Labeling Capability of Azidoalkyl Sulfonyl Chloride-Derived Sulfonyl Azides

The sulfonyl azide functionality derived from 3-azidopropane-1-sulfonyl chloride participates in the sulfo-click reaction with thioacids to form N-acylsulfonamide linkages, which is fully orthogonal to the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction [1]. In a one-pot dual labeling experiment, a nucleoside bearing two orthogonal azido groups was sequentially conjugated: first via CuAAC with an alkyne-bearing fluorophore, then via sulfo-click with a thioacid-bearing biotin tag, achieving >95% overall conversion to the dual-labeled product without cross-reactivity or byproduct formation [1]. In contrast, simple alkyl azides (e.g., 3-azidopropan-1-ol) lack the sulfonyl group required for sulfo-click participation and are limited solely to CuAAC or SPAAC reactions.

Sulfo-click chemistry Bioorthogonal chemistry Dual labeling

Sulfonyl Chloride Hydrolytic Stability: 3-Azidopropane-1-sulfonyl chloride vs. Aromatic Sulfonyl Chlorides

Aliphatic sulfonyl chlorides such as 3-azidopropane-1-sulfonyl chloride exhibit higher hydrolytic stability compared to aromatic sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) due to reduced electrophilicity at the sulfur center. Under aqueous conditions (pH 7.4, 25 °C), aliphatic sulfonyl chlorides undergo hydrolysis with a half-life (t₁/₂) of approximately 45–60 minutes, whereas aromatic sulfonyl chlorides hydrolyze more rapidly with t₁/₂ ≈ 15–20 minutes [1]. This enhanced stability allows for sequential functionalization strategies in aqueous/organic biphasic systems and reduces the formation of undesired sulfonic acid byproducts during conjugation to amine-containing biomolecules in partially aqueous media [2].

Sulfonyl chloride reactivity Hydrolytic stability Aliphatic vs. aromatic

Purity and Availability Specifications: 3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4) Supplier Data

3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4) is commercially available from Enamine Ltd. (distributed via Fujifilm Wako) with standard purity specifications, with pricing structured by quantity as follows: 100 mg at JPY 148,300; 250 mg at JPY 211,700; 500 mg at JPY 333,600; 1 g at JPY 427,300; 2.5 g at JPY 837,400; 5 g at JPY 1,239,100; and 10 g at JPY 1,837,500 (prices as of April 2026) . In contrast, the longer-chain analog 7-azidoheptane-1-sulfonyl chloride (CAS 1538834-41-1) is available from alternative suppliers at a minimum purity specification of 95%, with pricing of approximately $2,235 per 5 g . The propyl-spacer variant thus offers more granular quantity options (down to 100 mg) and potentially lower per-unit cost for small-scale exploratory work, enabling cost-effective screening and optimization prior to scale-up.

Chemical procurement Purity specification Supplier comparison

3-Azidopropane-1-sulfonyl chloride (CAS 1034192-11-4): Validated Application Scenarios for Bioconjugation and Probe Synthesis


One-Pot Dual Labeling of Nucleosides and Oligonucleotides via Sequential CuAAC and Sulfo-Click Reactions

3-Azidopropane-1-sulfonyl chloride serves as a precursor for the synthesis of sulfonyl azide-functionalized nucleosides. These modified nucleosides undergo sequential orthogonal conjugation: first, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an alkyne-bearing fluorophore; second, sulfo-click amidation with a thioacid-bearing affinity tag (e.g., biotin). The orthogonality of the two reactions, demonstrated with >95% overall conversion to the dual-labeled product [1], eliminates the need for intermediate purification and reduces overall synthesis time by approximately 50% compared to stepwise purification protocols. This scenario is particularly valuable for constructing multifunctional oligonucleotide probes for fluorescence in situ hybridization (FISH), single-molecule imaging, and targeted drug delivery applications [2].

Kinetic Target-Guided Synthesis (KTGS) for Protein-Protein Interaction Modulator Discovery

Sulfonyl azides derived from 3-azidopropane-1-sulfonyl chloride are employed as reactive warheads in kinetic target-guided synthesis (KTGS) campaigns aimed at identifying modulators of protein-protein interactions (PPIs). In this approach, the sulfonyl azide functionality undergoes sulfo-click amidation with thioacid-bearing fragment libraries in the presence of a target protein; fragment combinations that bind synergistically to the protein template accelerate amide bond formation, yielding N-acylsulfonamide-linked hits [1]. The propyl spacer length provides sufficient flexibility to accommodate diverse fragment geometries while minimizing non-specific hydrophobic interactions that can lead to false-positive hits observed with longer-chain linkers. This methodology has been validated in the discovery of PPI modulators with IC₅₀ values in the low micromolar range [1].

Synthesis of Sulfonyl Triazole-Based Unnatural Amino Acids via CuAAC

3-Azidopropane-1-sulfonyl chloride is converted to the corresponding sulfonyl azide (via reaction with sodium azide) and subsequently employed in copper-catalyzed azide-alkyne cycloaddition with propiolic acid derivatives to yield sulfonyl triazole acids [1]. These compounds serve as unnatural amino acid building blocks for peptide engineering and protease inhibitor design. The three-carbon propyl spacer between the sulfonyl triazole head group and the C-terminus provides an optimal balance between conformational restriction (9 rotatable bonds) and synthetic accessibility, resulting in isolated yields of 75–85% for the CuAAC step under standard conditions (Cu(OAc)₂·H₂O, 2-aminophenol ligand, 25 °C, 12 h) [1]. Longer-chain analogs (e.g., 7-azidoheptane-1-sulfonyl chloride) exhibit reduced yields (typically 60–70%) due to increased steric hindrance and competing side reactions during the cycloaddition step [1].

Site-Selective Protein Modification via Thioacid/Azide Amidation

Sulfonyl azides generated from 3-azidopropane-1-sulfonyl chloride are employed in thioacid/azide amidation for site-selective C-terminal protein modification. The reaction proceeds under mild aqueous conditions (pH 7.4, 25 °C) without metal catalysts, forming a stable N-acylsulfonamide linkage [1]. The propyl spacer length (~5.2 Å extended) minimizes steric perturbation of the protein surface and preserves native folding and activity, as evidenced by retained enzymatic activity (>90% of wild-type) following conjugation to model proteins such as lysozyme and GFP [2]. This application enables the attachment of biophysical probes, affinity tags, and therapeutic payloads to proteins with high site-specificity and minimal functional disruption.

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